![molecular formula C18H24ClN3O5S B2800664 Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate CAS No. 838897-56-6](/img/structure/B2800664.png)
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being investigated for their role in modulating immune responses and treating inflammatory and autoimmune diseases.
Scientific Research Applications
Synthetic Routes and Industrial Production
The compound's synthetic routes are crucial for its industrial production. A detailed analysis of synthetic routes for related arylpiperazine derivatives, focusing on the optimization of yield and commercial viability, is essential for developing efficient manufacturing processes. For instance, the synthesis of Vandetanib, a closely related compound, involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, highlighting the complex nature of synthesizing these types of molecules and their potential in various industrial applications (W. Mi, 2015).
Pharmacological Applications
Arylpiperazine derivatives have been widely studied for their pharmacological applications, particularly in the treatment of depression, psychosis, or anxiety. Their metabolic pathways, including CYP3A4-dependent N-dealkylation, play a significant role in their pharmacological effects, as well as in their side effects. Understanding these pathways is crucial for developing safer and more effective drugs (S. Caccia, 2007).
Chemical and Biological Properties
The study of the chemical and biological properties of related compounds, such as dipeptidyl peptidase IV inhibitors, provides insights into the potential therapeutic applications of Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate. These inhibitors, which often contain piperazine rings, have shown promise in the treatment of type 2 diabetes mellitus, indicating the versatility and medicinal value of piperazine derivatives (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Therapeutic Potential Against Mycobacterium tuberculosis
Piperazine and its analogues have been explored for their anti-mycobacterial properties, with several compounds showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This highlights the potential of this compound and related structures in developing new anti-TB drugs (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
properties
IUPAC Name |
ethyl 4-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-11-9-20(10-12-21)17(23)14-5-6-15(19)16(13-14)28(25,26)22-7-3-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXNJFLHESWQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.